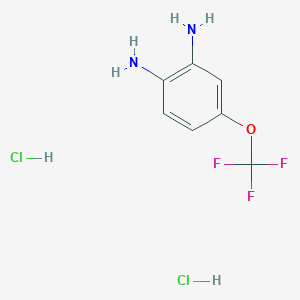

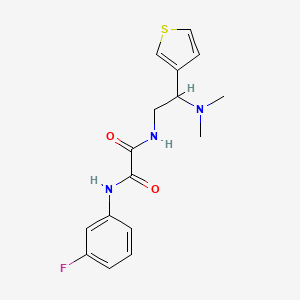

![molecular formula C15H16ClNO2S B2545909 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-24-2](/img/structure/B2545909.png)

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine

Descripción general

Descripción

The compound "2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with sulfonyl groups and chloro-substituted pyridines are discussed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related chloro- and sulfonyl-substituted pyridines involves reactions under optimized conditions. For instance, the synthesis of 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine is achieved by reacting sodium phenylsulfinate with pentachloropyridine . Another synthesis route for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, involves a multi-step process including N-oxidation, one-pot synthesis, oxidation, and chlorination steps, with a focus on green chemistry metrics .

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using various spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of "2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine".

Chemical Reactions Analysis

The reactivity of chloro- and sulfonyl-substituted pyridines with nucleophiles has been studied. For example, 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine reacts with mono- and bidentate N and O nucleophiles, with the regiochemistry of the substitution influenced by the electron-withdrawing phenylsulfonyl group . Similarly, the reactivity of 2-substituted 3-ethylsulfonylpyridines has been explored, showing transformations into various derivatives through reactions with different reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their spectroscopic data and crystal structures. For instance, the crystal structures of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives have been reported, including weak hydrogen-bonding interactions . The green metric evaluation of the synthesis process for related compounds provides insights into atom economy, reaction mass efficiency, and waste generation .

Aplicaciones Científicas De Investigación

Catalytic Applications and Environmental Safety

Compounds with complex structures, including those with sulfonyl and pyridine groups, often find applications in catalysis and environmental decontamination processes. For instance, the oxidation of reduced sulfur compounds in polluted atmospheres, a process that can potentially involve similar complex compounds, highlights the importance of photocatalytic treatments using materials like TiO2 for environmental cleanup (Cantau et al., 2007). These processes underscore the potential for 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine to participate in advanced catalytic transformations and environmental remediation efforts.

Pharmaceutical Research and Development

The synthesis and impurity analysis of pharmaceuticals is another area where compounds with sulfonyl and pyridine groups are crucial. A review focusing on novel synthesis methods of omeprazole, a proton pump inhibitor, and its impurities, demonstrates the importance of these compounds in developing and optimizing pharmaceuticals (Saini et al., 2019). This suggests that 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine may have applications in the synthesis of complex pharmaceuticals, serving either as a key intermediate or in the modification of pharmacological properties.

Antioxidant Capacity and Biological Effects

Exploring the antioxidant capacity of compounds through assays such as ABTS/PP decolorization offers insights into their potential biological effects and applications in health sciences. Understanding the reaction pathways and antioxidant capacity of compounds can inform their use in medicinal chemistry and the development of health-promoting agents (Ilyasov et al., 2020). This area of research may reveal opportunities for 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine in developing novel antioxidants or therapeutic agents.

Propiedades

IUPAC Name |

2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-4-12-7-5-6-8-13(12)20(18,19)14-10(2)9-11(3)17-15(14)16/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMLWIOASOGEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332256 | |

| Record name | 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666776 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine | |

CAS RN |

400078-24-2 | |

| Record name | 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

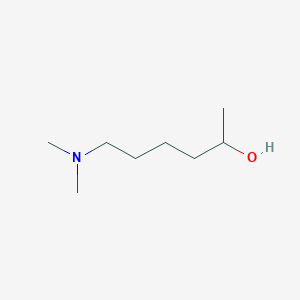

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)

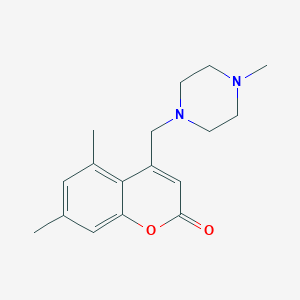

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)